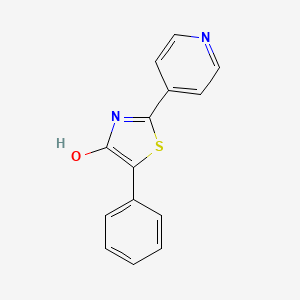
5-Phenyl-2-(4-pyridinyl)-4-thiazolol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-2-(4-pyridinyl)-4-thiazolol is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(4-pyridinyl)-4-thiazolol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with thiourea and a phenyl-substituted ketone in the presence of a base. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
5-Phenyl-2-(4-pyridinyl)-4-thiazolol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or phenyl groups are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines or dihydrothiazoles.
Substitution: Formation of halogenated derivatives or other substituted thiazoles.
科学的研究の応用
5-Phenyl-2-(4-pyridinyl)-4-thiazolol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-Phenyl-2-(4-pyridinyl)-4-thiazolol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
類似化合物との比較
Similar Compounds
2-Phenyl-4-(4-pyridinyl)thiazole: Similar structure but with different substitution patterns.
5-Phenyl-2-(2-pyridinyl)-4-thiazolol: Similar core structure but with a different position of the pyridine ring.
4-Phenyl-2-(4-pyridinyl)thiazole: Similar structure but with different substitution patterns.
Uniqueness
5-Phenyl-2-(4-pyridinyl)-4-thiazolol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the phenyl and pyridinyl groups in specific positions on the thiazole ring can result in distinct interactions with biological targets, making it a valuable compound for drug discovery and development.
特性
CAS番号 |
131786-82-8 |
|---|---|
分子式 |
C14H10N2OS |
分子量 |
254.31 g/mol |
IUPAC名 |
5-phenyl-2-pyridin-4-yl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C14H10N2OS/c17-13-12(10-4-2-1-3-5-10)18-14(16-13)11-6-8-15-9-7-11/h1-9,17H |
InChIキー |
FAHWFDUZDMPEAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=NC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


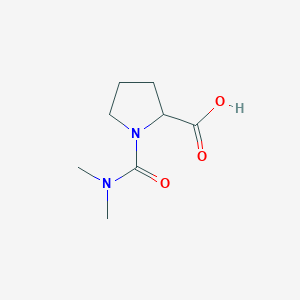
![methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate](/img/structure/B14011059.png)

![2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane](/img/structure/B14011064.png)
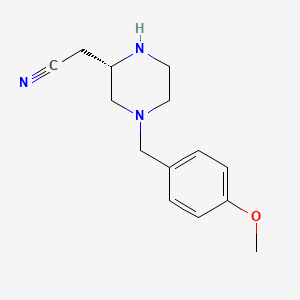
![2-Chloro-1-methylbicyclo[2.2.1]heptane](/img/structure/B14011079.png)
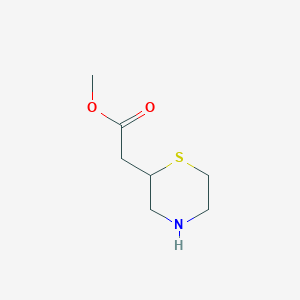
![ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate](/img/structure/B14011088.png)
![7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo-](/img/structure/B14011099.png)

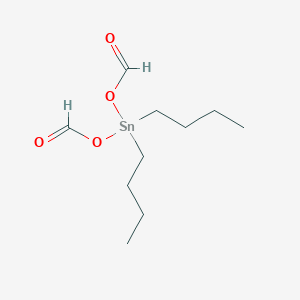

![1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14011122.png)

